D-CANALINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

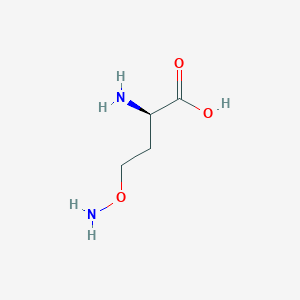

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-aminooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPGMQABJNQLLF-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436383 | |

| Record name | (R)-2-Amino-4-(aminooxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128395-79-9 | |

| Record name | Canaline, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128395799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Amino-4-(aminooxy)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANALINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TJQ8CI58K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to D-Canaline: Structure, Properties, and Biological Interactions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-canaline, the D-enantiomer of 2-amino-4-(aminooxy)butyric acid, is a fascinating and potent non-proteinogenic amino acid. While its L-isomer is more commonly studied and found naturally in certain legumes, this compound also exhibits significant biological activity, primarily through its interaction with pyridoxal phosphate-dependent enzymes. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological mechanism of action of this compound. We will delve into its role as a powerful enzyme inhibitor, exploring the causality behind its toxic and potential therapeutic effects. Furthermore, this document furnishes detailed experimental protocols for the analysis and quantification of canaline, offering a practical resource for researchers in the fields of biochemistry, toxicology, and pharmacology.

Core Chemical Identity and Physicochemical Properties

This compound is a structural analogue of ornithine, distinguished by the replacement of the terminal methylene group of ornithine's side chain with an oxygen atom, creating an aminooxy moiety. This seemingly minor substitution is the primary driver of its potent biological activity.

Caption: Chemical structure of this compound.

The presence of the O-alkyl hydroxylamine functionality is rare among naturally occurring amino acids and is central to its mechanism of action[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 134.13 g/mol | [2][3] |

| IUPAC Name | (2R)-2-amino-4-(aminooxy)butanoic acid | [4] |

| CAS Number | 496-93-5 (for L-Canaline) | [4] |

| SMILES | C(CON)N | [2] |

| InChIKey | FQPGMQABJNQLLF-GSVOUGTGSA-N | [2] |

| Melting Point | 213 °C (for L-Canaline) | [1] |

| Density | ~1.298 g/mL (for L-Canaline) |[1] |

Synthesis and Natural Occurrence

2.1. Natural Biosynthesis L-canaline is not typically synthesized de novo but arises from the enzymatic degradation of L-canavanine, a common non-proteinogenic amino acid found in the seeds of various legumes, most notably the jack bean (Canavalia ensiformis)[1]. The enzyme arginase cleaves L-canavanine to produce L-canaline and urea[1][5]. This process is a key step in the canaline-urea cycle, analogous to the ornithine-urea cycle in animals[1].

2.2. Chemical Synthesis of DL-Canaline A robust method for the chemical synthesis of DL-canaline allows for the production of this compound for research purposes, including isotopic labeling. One established procedure involves a multi-step process starting from [14C]cyanide for radiolabeling applications[6].

Caption: Generalized workflow for the chemical synthesis of DL-Canaline.[6]

This synthetic route provides a reliable means of obtaining canaline for experimental investigation, bypassing the need for extraction from natural sources.

Mechanism of Action: Potent Enzyme Inhibition

The toxicity and biological activity of both D- and L-canaline are primarily attributed to their potent inhibition of pyridoxal phosphate (PLP, a form of Vitamin B6)-dependent enzymes[7][8]. The aminooxy moiety of canaline is highly reactive toward the aldehyde group of PLP, which serves as a critical cofactor for a vast array of enzymes involved in amino acid metabolism.

3.1. The Inhibitory Reaction Canaline reacts vigorously with the PLP cofactor covalently bound to the enzyme's active site. This reaction forms a stable oxime or Schiff's base, effectively sequestering the cofactor and rendering the enzyme inactive, often irreversibly[7][8].

Caption: Mechanism of PLP-dependent enzyme inactivation by this compound.

3.2. Target Enzymes and Biological Consequences A primary and well-studied target of canaline is ornithine aminotransferase (OAT) . Both L- and this compound are known irreversible inhibitors of OAT, although the L-enantiomer is typically more potent[9][10]. Inhibition of OAT disrupts ornithine metabolism, which is crucial for the urea cycle and the synthesis of proline and glutamate.

The consequences of this potent enzyme inhibition are manifold:

-

Insecticidal Activity: Canaline is a powerful natural insecticide. Larvae fed diets containing canaline exhibit severe developmental defects and high mortality rates[1].

-

Neurotoxicity: The compound shows significant neurotoxic effects in insects[1].

-

Antimetabolite Properties: By disrupting essential enzymatic pathways, canaline acts as a potent antimetabolite[8].

-

Anticancer and Antiparasitic Potential: L-canaline has demonstrated significant in vitro activity against human pancreatic cancer cells[8]. It also inhibits the growth of the malaria parasite Plasmodium falciparum at nanomolar concentrations[10].

Experimental Protocols for Researchers

4.1. Protocol 1: Improved Colorimetric Assay for Canaline Quantification

This protocol describes a sensitive and reproducible method for quantifying canaline from biological samples. The principle lies in the carbamylation of canaline with cyanate to form O-ureidohomoserine, which is then analyzed colorimetrically[6].

Methodology:

-

Sample Preparation: Prepare an aqueous extract from the biological material (e.g., plant tissue homogenate) and clarify by centrifugation.

-

Carbamylation Reaction:

-

To 1.0 mL of the sample extract, add 1.0 mL of 1.0 M potassium cyanate.

-

Add 1.0 mL of 1.0 M sodium bicarbonate buffer (pH 9.5).

-

Incubate the mixture at 40°C for 2 hours to allow for the complete formation of O-ureidohomoserine.

-

-

Colorimetric Analysis:

-

Follow a standard colorimetric assay for O-ureidohomoserine (e.g., the Archibald method).

-

To the 3.0 mL reaction mixture, add 2.0 mL of a color reagent mixture (e.g., diacetyl monoxime-thiosemicarbazide in acid).

-

Heat the samples in a boiling water bath for a specified time (e.g., 20 minutes) to develop the color.

-

Cool the samples to room temperature.

-

-

Spectrophotometry:

-

Measure the absorbance of the samples at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

-

Quantify the concentration of canaline by comparing the absorbance to a standard curve prepared with known concentrations of canaline that have undergone the same carbamylation and colorimetric procedure.

-

Justification: Direct colorimetric analysis of canaline can lack sensitivity and be prone to interference. Converting canaline to O-ureidohomoserine prior to color development markedly enhances the sensitivity, reproducibility, and accuracy of the analysis[6].

4.2. Protocol 2: Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a robust method for the separation and quantification of canaline, particularly for distinguishing it from its precursor, canavanine[5].

Methodology:

-

Sample Preparation: Prepare a protein-free filtrate of the biological sample.

-

Derivatization (Pre-column):

-

Mix a defined volume of the sample (e.g., 100 µL) with a derivatizing agent such as o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol) to form fluorescent isoindole adducts. This step is crucial as canaline itself lacks a strong chromophore.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Sodium acetate buffer (e.g., 50 mM, pH 6.5).

-

Solvent B: Methanol or Acetonitrile.

-

-

Gradient Program: Start with a low percentage of Solvent B, and linearly increase the concentration over 20-30 minutes to elute the compounds.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm for OPA adducts).

-

-

Quantification:

-

Identify the canaline peak based on the retention time of a pure standard.

-

Quantify the amount of canaline by integrating the peak area and comparing it to a standard curve generated from known concentrations of derivatized canaline standard.

-

Justification: HPLC offers superior specificity and sensitivity compared to colorimetric methods. The use of pre-column derivatization allows for the detection of low concentrations of canaline, and the chromatographic separation reliably resolves it from structurally similar compounds like canavanine and ornithine[5].

Summary and Future Perspectives

This compound is a non-proteinogenic amino acid with a unique chemical structure that confers potent and specific biological activities. Its primary mechanism of action, the irreversible inhibition of PLP-dependent enzymes, makes it a powerful antimetabolite and a natural toxin. The study of this compound and its L-enantiomer continues to provide valuable insights into enzyme mechanisms, metabolic pathways, and chemical ecology.

For drug development professionals, the high toxicity of canaline presents a significant challenge. However, its potent and specific mechanism of action makes it an intriguing lead compound. Future research could focus on designing synthetic analogues of canaline with reduced host toxicity but retained or enhanced activity against specific targets, such as parasitic or cancer-cell-specific enzymes. The development of such derivatives could unlock the therapeutic potential of this remarkable natural product.

References

-

Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246-249. [Link]

-

Global Substance Registration System. CANALINE, D-. [Link]

-

Global Substance Registration System. CANALINE. [Link]

-

Nyberg, D. D., & Christensen, B. E. (1959). The Synthesis of DL-Canaline, DL-Canavanine and Related Compounds. Journal of the American Chemical Society, 81(19), 5053-5055. [Link]

-

Rosenthal, G. A. (1981). A mechanism of L-canaline toxicity. European Journal of Biochemistry, 114(2), 301-304. [Link]

-

Wikipedia. Canaline. [Link]

-

PubChem. L-Canaline. [Link]

-

Seiler, N., Sarhan, S., Grauffel, C., Jones, R., Knödgen, B., & Moulinoux, J. P. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Pharmacology, 39(11), 1827-1834. [Link]

-

Murr, D. P., & Yang, S. F. (1975). Inhibition of in Vivo Conversion of Methionine to Ethylene by l-Canaline and 2,4-Dinitrophenol. Plant Physiology, 55(1), 79-82. [Link]

-

Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Life Sciences, 60(19), 1635-1641. [Link]

-

DC Chemicals. L-Canaline. [Link]

-

Rosenthal, G. A. (1973). The preparation and colorimetric analysis of L-canaline. Analytical Biochemistry, 51(2), 354-361. [Link]

-

Van Balgooy, J. N. (1987). Separation of canavanine and canaline by high performance liquid chromatography. Experientia, 43(9), 1034-1037. [Link]

Sources

- 1. Canaline - Wikipedia [en.wikipedia.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. L-Canaline | C4H10N2O3 | CID 441443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of canavanine and canaline by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A mechanism of L-canaline toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-Canaline|496-93-5|COA [dcchemicals.com]

The Origin of D-Canaline: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the origin, synthesis, and biochemical significance of D-canaline. Unlike its naturally occurring enantiomer, L-canaline, which plays a crucial role in the nitrogen metabolism and chemical defense of leguminous plants, this compound is not found in nature. Its existence is a product of synthetic chemistry, and its primary utility lies in the realm of biochemical and pharmacological research, particularly in studies of enzyme inhibition. This document will detail the biosynthesis of the parent L-canaline, the chemical synthesis of the racemic DL-canaline mixture, and methodologies for the resolution of its enantiomers to yield pure this compound. Furthermore, we will delve into the comparative biological activities of the D- and L-isomers, with a focus on their interaction with pyridoxal phosphate-dependent enzymes, most notably ornithine aminotransferase. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's origins and its application as a research tool.

Introduction: The Dichotomy of Canaline Enantiomers

Canaline, or 2-amino-4-(aminooxy)butyric acid, is a non-proteinogenic amino acid structurally analogous to ornithine. It exists as two stereoisomers, L-canaline and this compound. The L-enantiomer is a well-documented natural product, found in a variety of leguminous plants that synthesize the parent compound, L-canavanine.[1] In stark contrast, extensive literature surveys reveal no evidence of the natural occurrence of this compound. Therefore, the "origin" of this compound is exclusively rooted in chemical synthesis.

This guide will first elucidate the natural biosynthetic pathway of L-canaline to provide a complete biochemical context. Subsequently, it will focus on the synthetic origins of this compound, providing both theoretical and practical insights for its preparation and study.

The Natural Origin of L-Canaline: The Canavanine-Canaline Cycle

The biosynthesis of L-canaline is intrinsically linked to the metabolism of L-canavanine, a potent L-arginine analogue that serves as a nitrogen storage compound and a defensive chemical in many legumes.[1] L-canaline is a key intermediate in the canavanine-canaline cycle (also known as the canaline-urea cycle), a metabolic pathway analogous to the ornithine-urea cycle.[1]

The cycle begins with the hydrolytic cleavage of L-canavanine by the enzyme arginase, yielding L-canaline and urea.[1] This reaction is not only a catabolic step for canavanine but also the primary source of L-canaline in these plants.

Diagram: The Canavanine-Canaline Cycle

Caption: The enzymatic conversion of L-canavanine to L-canaline and urea by arginase.

The Synthetic Origin of this compound

As this compound is not naturally available, its acquisition for research purposes relies entirely on chemical synthesis and subsequent chiral resolution.

Chemical Synthesis of DL-Canaline

The synthesis of a racemic mixture of DL-canaline is the initial step. A documented method involves a multi-step process starting from readily available precursors.[2]

This protocol is adapted from a described radiochemical synthesis and outlines the general chemical strategy.[2]

-

Formation of Ethyl N-[3-oxopropoxy]acetimidate: Ethyl N-hydroxyacetimidate is reacted with acrolein.

-

Conversion to the Nitrile: The resulting product is converted to the corresponding nitrile.

-

Hydantoin Formation: The nitrile is then used to form the hydantoin derivative of DL-canaline.

-

Hydrolysis: Alkaline hydrolysis of the hydantoin derivative yields the free amino acid, DL-canaline.

This synthetic route provides the racemic mixture, which is the direct precursor to obtaining the pure D-enantiomer.

Diagram: Synthetic Pathway to DL-Canaline

Caption: A generalized synthetic route for the preparation of DL-canaline.

Resolution of DL-Canaline

This protocol is a generalized procedure based on established methods for the enzymatic resolution of N-acetyl-DL-amino acids. The specific enzyme and conditions would require optimization for N-acetyl-DL-canaline.

-

N-Acetylation of DL-Canaline: The racemic DL-canaline is first derivatized to N-acetyl-DL-canaline by reacting it with acetic anhydride under basic conditions.

-

Enzymatic Hydrolysis: The N-acetyl-DL-canaline mixture is then subjected to the action of an aminoacylase (e.g., from Aspergillus oryzae). This enzyme stereoselectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-canaline and unreacted N-acetyl-D-canaline.

-

Separation: The resulting mixture of L-canaline and N-acetyl-D-canaline can be separated based on their different chemical properties (e.g., solubility, charge) using techniques such as ion-exchange chromatography.

-

Hydrolysis of N-Acetyl-D-Canaline: The isolated N-acetyl-D-canaline is then subjected to acid hydrolysis to remove the acetyl group, yielding the final product, this compound.

-

Purification: The this compound is purified, for example, by recrystallization.

Diagram: Enzymatic Resolution of DL-Canaline

Caption: A representative workflow for the enzymatic resolution of DL-canaline.

Biological Activity and Applications of this compound

The primary biological significance of this compound lies in its interaction with enzymes, particularly those that utilize pyridoxal phosphate (PLP) as a cofactor.

Inhibition of Ornithine Aminotransferase (OAT)

Both L- and this compound are known irreversible inhibitors of ornithine aminotransferase (OAT), a key enzyme in amino acid metabolism.[3] The mechanism of inhibition involves the formation of a stable oxime between the aminooxy group of canaline and the PLP cofactor in the active site of the enzyme, leading to its inactivation.[4][5]

While both enantiomers inhibit OAT, studies have shown that the naturally occurring L-enantiomer is a more potent inhibitor than the D-enantiomer. The reaction of this compound with the enzyme's active site is considerably slower.[3] This difference in inhibitory activity underscores the stereospecificity of enzyme-substrate interactions, although the active site of OAT demonstrates some flexibility in accommodating both enantiomers.

Table: Comparative Properties of Canaline Enantiomers

| Property | L-Canaline | This compound |

| Natural Occurrence | Found in leguminous plants | Not found in nature |

| Origin | Biosynthetic (from L-canavanine) | Synthetic |

| Primary Biological Role | Intermediate in nitrogen metabolism, defense compound | Research tool for enzyme inhibition studies |

| Inhibition of OAT | Potent, irreversible inhibitor | Irreversible inhibitor, but reacts more slowly than L-canaline[3] |

Toxicological Profile

The toxicity of L-canaline is well-documented and is primarily attributed to its potent inhibition of PLP-dependent enzymes, disrupting essential metabolic pathways.[1] Specific toxicological data for this compound is scarce. However, given its ability to inhibit OAT, it is presumed to exhibit some level of cytotoxicity, albeit likely less potent than L-canaline due to its slower rate of enzyme inactivation. In vivo studies using a racemic mixture of DL-canaline have shown transient inhibition of OAT.[3]

Conclusion

The origin of this compound is a compelling example of how synthetic chemistry provides researchers with valuable tools to probe biological systems. While its enantiomer, L-canaline, is a product of plant biochemistry with clear physiological roles, this compound is a laboratory-derived molecule. Its significance lies in its utility as a stereochemical probe to investigate the active sites of enzymes like ornithine aminotransferase. The synthesis of DL-canaline followed by chiral resolution, often through enzymatic methods, allows for the isolation of this non-natural amino acid. Understanding the synthetic origin and the differential biological activities of the canaline enantiomers provides a deeper appreciation for the principles of stereochemistry in biological recognition and enzyme catalysis. This knowledge is crucial for scientists in the fields of biochemistry, pharmacology, and drug development who utilize such molecules to unravel complex biological processes.

References

-

Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Journal, 268(2), 409–414. [Link]

-

Kito, M., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 83(1), 201–206. [Link]

-

Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246–249. [Link]

-

Wikipedia. (n.d.). Canaline. Retrieved January 14, 2026, from [Link]

-

Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. PubMed, 268(2), 409-414. [Link]

-

ResearchGate. (n.d.). Inhibition of OAT by L-and DL-canaline: effects of L-ornithine. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Retrieved January 14, 2026, from [Link]

-

PubMed. (2001). Resolution of enantiomers of DL-amino acids on silica gel plates impregnated with optically pure (-)-quinine. Biomedical Chromatography, 15(7), 433-436. [Link]

-

PubMed. (1973). The preparation and colorimetric analysis of L-canaline. Analytical Biochemistry, 51(2), 354-361. [Link]

-

PubMed. (1981). A mechanism of L-canaline toxicity. European Journal of Biochemistry, 114(2), 301-304. [Link]

-

PubMed. (n.d.). Mode of inhibition of ornithine aminotransferase by L-canaline. Retrieved January 14, 2026, from [Link]

-

PubMed. (2018). Enantiomeric resolution and modeling of DL-alanine-DL-tryptophan dipeptide on amylose stationary phase. Chirality, 30(4), 491-497. [Link]

-

Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). Separation of canavanine and canaline by high performance liquid chromatography. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved January 14, 2026, from [Link]

-

PubMed. (2010). Chiral separations. Annual Review of Analytical Chemistry, 3, 341-363. [Link]

-

PubMed. (n.d.). Purification and characterization of the higher plant enzyme L-canaline reductase. Retrieved January 14, 2026, from [Link]

-

PubMed. (n.d.). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. Retrieved January 14, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Advances in Enzymatic Synthesis of D-Amino Acids. Retrieved January 14, 2026, from [Link]

-

D-amino acids International Research Center. (n.d.). D-AA in biocatalysis. Retrieved January 14, 2026, from [Link]

-

PubMed. (2025). [Applications and synthesis of D-amino acids]. Sheng Wu Gong Cheng Xue Bao, 41(11), 5021-5038. [Link]

-

Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Retrieved January 14, 2026, from [Link]

-

PubMed. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]

-

J-Stage. (n.d.). Enzymatic Resolution of Racemic Amino Acids. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). Alternative routes to d-amino acids involving racemases. DH, dehydrogenase. Retrieved January 14, 2026, from [Link]

-

Oxford Academic. (n.d.). Enzymatic Resolution of Racemic Amino Acids. Retrieved January 14, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Ornithine Aminotransferase, A Potential Target for the Treatment of Hyperammonemias. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants. Retrieved January 14, 2026, from [Link]

-

TSI Journals. (2025). hplc-separation-of-enantiomeric-cathine-hydrochloride-using-a-chiral-stationary-phase.pdf. Retrieved January 14, 2026, from [Link]

-

LCGC International. (2023). Separation of Chiral Enantiomers in LC Enantioseparations. Retrieved January 14, 2026, from [Link]

-

ChemistryViews. (2010). Application of Classical Resolution for Separation of DL-Serine. Retrieved January 14, 2026, from [Link]

-

MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2023). (PDF) Strategies of Chiral Separation: From Racemate to Enantiomer. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). EP1254092A1 - Resolution of dl-racemic mixtures.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparative evaluation of cytotoxicity of root canal sealers: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the D-Canaline Stereoisomer: Synthesis, Bioactivity, and Therapeutic Implications

Abstract: L-canaline, a non-proteinogenic amino acid found in certain legumes, is a well-documented and potent inhibitor of pyridoxal phosphate (PLP)-dependent enzymes.[1][2] Its toxicity and antimetabolic properties stem from this reactivity.[3][4] However, the biological and pharmacological profile of its stereoisomer, D-canaline, remains less explored. This technical guide provides an in-depth analysis of this compound, offering a comparative perspective to its L-enantiomer. We will explore the principles of stereoselective synthesis, comparative bioactivity with a focus on enzyme inhibition, analytical methodologies for stereoisomer separation, and the potential therapeutic landscape for this compound in drug development. This document is intended for researchers, chemists, and pharmacologists engaged in enzyme inhibitor design and novel therapeutic development.

Introduction: The Significance of Chirality in Canaline

L-canaline ((2S)-2-Amino-4-aminooxy-butanoic acid) is a structural analog of L-ornithine and is produced in nature from the hydrolysis of L-canavanine by the enzyme arginase.[4] Its primary mechanism of toxicity involves the formation of a stable oxime with the pyridoxal phosphate (PLP) cofactor, effectively inactivating a wide range of essential enzymes, most notably ornithine aminotransferase (OAT).[1][3][5]

Chirality is a fundamental principle in pharmacology, as the three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with chiral biological targets like enzymes and receptors.[6] While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids can exhibit unique biological activities, often characterized by reduced metabolic breakdown and different receptor affinities.[7][8] Understanding the D-stereoisomer of canaline is therefore critical for two primary reasons:

-

Elucidating Structure-Activity Relationships (SAR): Comparing the activity of D- and L-canaline provides invaluable insight into the stereochemical requirements of the enzyme active sites they target.

-

Exploring Novel Therapeutic Avenues: The potentially altered pharmacokinetic and pharmacodynamic profile of this compound, such as increased resistance to enzymatic degradation, could offer advantages in drug design.[8]

This guide will systematically deconstruct the science of this compound, from its creation in the lab to its interaction with biological systems.

Figure 1: Chemical structures of L-canaline and its non-superimposable mirror image, this compound.

Stereoselective Synthesis of this compound

The synthesis of a racemic mixture (DL-canaline) has been previously described.[9][10] However, for targeted biological evaluation, achieving high enantiomeric purity is essential. Stereoselective synthesis allows for the preferential creation of one enantiomer over the other.[11] A common strategy involves the use of a chiral auxiliary, a molecule that temporarily attaches to the substrate to direct reagents to one face of the molecule, thereby controlling the stereochemistry of the newly formed chiral center.

Rationale for Synthetic Strategy

The chosen synthetic pathway aims to establish the D-configuration at the alpha-carbon (C2). An Evans asymmetric alkylation provides a robust and well-documented method for achieving this. This approach utilizes a chiral oxazolidinone auxiliary to guide the enolate alkylation, yielding the desired stereoisomer with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, providing the enantiomerically enriched amino acid.

Experimental Protocol: Asymmetric Synthesis of this compound

This protocol is a representative workflow based on established principles of stereoselective synthesis.[12]

Step 1: Acylation of Chiral Auxiliary

-

Dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere and cool to -78°C.

-

Add n-butyllithium dropwise and stir for 15 minutes.

-

Add bromoacetyl bromide dropwise and allow the reaction to warm to room temperature over 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Purify the resulting N-acyloxazolidinone by flash column chromatography.

Step 2: Asymmetric Alkylation

-

Dissolve the purified N-acyloxazolidinone in anhydrous THF and cool to -78°C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the sodium enolate. Stir for 30 minutes.

-

In a separate flask, prepare the protected aminooxyethyl bromide electrophile.

-

Add the electrophile to the enolate solution and stir at -78°C for 4 hours, then allow it to warm to -20°C overnight.

-

Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by chromatography.

-

Causality Note: The bulky benzyl group on the chiral auxiliary sterically hinders one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thus establishing the desired stereochemistry at the alpha-carbon.

-

Step 3: Hydrolysis and Deprotection

-

Dissolve the alkylated product in a THF/water mixture.

-

Add lithium hydroxide and hydrogen peroxide and stir at 0°C for 4 hours.

-

Quench the excess peroxide with sodium sulfite.

-

Remove the chiral auxiliary by extraction.

-

Acidify the aqueous layer and treat with a suitable deprotection agent (e.g., TFA) to remove the protecting group from the aminooxy moiety.

-

Purify the final this compound product by ion-exchange chromatography.

Figure 2: Workflow for the stereoselective synthesis of this compound.

Comparative Biological Activity: D- vs. L-Canaline

The central premise of canaline's bioactivity is its reaction with PLP-dependent enzymes. The terminal aminooxy group of canaline attacks the aldehyde group of PLP, which is typically bound as a Schiff base in the enzyme's active site. This forms a highly stable oxime, effectively sequestering the cofactor and irreversibly inhibiting the enzyme.[2][3][5]

Mechanism of Action: Oxime Formation

Figure 3: Mechanism of PLP-dependent enzyme inhibition by canaline isomers.

Differential Inhibition of Ornithine Aminotransferase (OAT)

While both enantiomers are capable of this reaction, the stereochemistry at the alpha-carbon significantly influences the rate and efficiency of inhibition. Studies on rat liver OAT have demonstrated that while L-canaline is a rapid and potent inhibitor, the D-enantiomer also reacts to form the inhibitory oxime, but does so at a considerably slower rate.[13][14] This indicates that while the C2 stereochemistry is not an absolute requirement for binding and reaction with PLP, it is crucial for optimal positioning and reactivity within the enzyme's active site. The active site architecture, evolved to accommodate L-ornithine, provides a more favorable environment for the L-canaline isomer.

| Stereoisomer | Target Enzyme | Relative Activity | In Vivo Efficacy | Source |

| L-Canaline | Ornithine Aminotransferase (OAT) | Fast, potent irreversible inhibitor | Incomplete & transient inhibition | [13][14] |

| This compound | Ornithine Aminotransferase (OAT) | Slow, but irreversible inhibitor | Not specifically determined, but DL-mixture is transient | [13][14] |

In vivo efficacy of a DL-canaline mixture was found to be transient, requiring high doses (500 mg/kg) for 65-70% inhibition, compared to other OAT inhibitors.[13][14]

Analytical Separation and Characterization

Distinguishing between and quantifying D- and L-canaline is critical for both synthetic validation and metabolic studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this application.[6][15]

Protocol: Chiral HPLC Separation

Objective: To separate and quantify D- and L-canaline enantiomers from a mixture.

-

Column Selection: Utilize a chiral stationary phase column, such as one based on a macrocyclic glycopeptide or a Cinchona alkaloid-based ion exchanger.[16] The choice of CSP is critical as its chiral structure allows for differential interaction with the two enantiomers.

-

Mobile Phase Preparation: Prepare a mobile phase suitable for the selected column. For a polar ionic mode with an ion-exchange CSP, this may consist of methanol or a methanol/acetonitrile mixture with organic acid and base additives (e.g., acetic acid and a small amine).[16]

-

Sample Preparation: Dissolve the canaline sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.22 µm syringe filter.

-

Instrumentation Setup:

-

Injection and Analysis: Inject 10-20 µL of the sample. The two enantiomers will elute at different retention times due to their differing affinities for the CSP.

-

Validation: Run standards of pure L-canaline and the synthesized this compound to confirm retention times and quantify the enantiomeric excess (e.e.) of the synthetic product.

Spectroscopic Characterization

Once isolated, the structure of this compound can be confirmed using standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure and connectivity, which will be identical to L-canaline.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for the amine, carboxylic acid, and C-O-N functional groups.[18]

-

Circular Dichroism (CD) Spectroscopy: This is the definitive method to confirm the absolute stereochemistry. The CD spectrum of this compound will be a mirror image of the L-canaline spectrum.[8]

Therapeutic Potential and Future Directions

While L-canaline has been investigated for its antineoplastic properties, its toxicity is a significant hurdle.[2] The distinct profile of this compound presents a different set of opportunities and challenges.

The D-Isomer Advantage: Pharmacokinetics

A primary advantage of D-amino acids in drug design is their resistance to degradation by proteases and other enzymes that are stereospecific for L-isomers.[8] This can lead to:

-

Increased Plasma Half-life: Slower clearance could allow for less frequent dosing.

-

Improved Bioavailability: Reduced first-pass metabolism could increase the amount of active drug reaching systemic circulation.[19]

A Trade-Off: Potency vs. Stability

The slower inhibition rate of this compound against OAT suggests it is a less potent inhibitor than its L-counterpart.[13][14] This presents a classic drug development trade-off. However, a less potent but more stable compound could achieve a greater therapeutic effect in vivo if it can maintain a sufficient concentration at the target site for a longer duration.

Sources

- 1. apexbt.com [apexbt.com]

- 2. L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A mechanism of L-canaline toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Canaline - Wikipedia [en.wikipedia.org]

- 5. Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. Biological activity of L- and D- amino acids [planthealth.es]

- 8. All-D amino acid-containing channel-forming antibiotic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. "Stereoselective Synthesis of (+)- and (-)-Cananodine" by Haley Holliday [cedar.wwu.edu]

- 13. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Separation of canavanine and canaline by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. youtube.com [youtube.com]

The Enigmatic Stereoisomer: A Technical Guide to the Biological Significance of D-Canaline

Foreword: Beyond the L-Stereotype in Non-Proteinogenic Amino Acid Research

In the vast landscape of biochemical research, the focus has predominantly centered on the L-enantiomers of amino acids, the fundamental building blocks of proteins. However, the world of non-proteinogenic amino acids offers a compelling deviation from this norm, presenting unique structures and biological activities. L-canaline, a potent antimetabolite found in various leguminous plants, is a well-studied example, known for its insecticidal, neurotoxic, and potential antineoplastic properties. Yet, its stereoisomer, D-canaline, remains a subject of considerable obscurity. This technical guide aims to illuminate the biological significance of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its core attributes, grounded in experimental evidence and mechanistic insights. We will delve into its mechanism of action, compare its activity to its more famous L-counterpart, and explore the practical methodologies for its study, thereby offering a nuanced perspective on this intriguing molecule.

Molecular Profile and Stereochemical Considerations

This compound, or (R)-2-amino-4-(aminooxy)butanoic acid, is the dextrorotatory enantiomer of L-canaline. Structurally, it is an analog of ornithine, with an oxygen atom replacing the terminal methylene group of the side chain. This seemingly minor alteration has profound biological consequences.

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₃ | [1] |

| Molar Mass | 134.13 g/mol | [1] |

| Stereochemistry | D-enantiomer | [1] |

| Key Functional Groups | α-amino group, Carboxyl group, Aminooxy group | [1] |

The presence of the highly reactive aminooxy moiety is central to the biological activity of both D- and L-canaline. However, the stereochemistry at the α-carbon dictates the efficiency and nature of its interactions with biological targets, a recurring theme in this guide.

While L-canaline is a natural product of L-canavanine metabolism in certain legumes, the natural occurrence of this compound is not well-documented.[2] D-amino acids in nature are typically synthesized via non-ribosomal peptide synthesis or post-translational modifications, but a specific pathway for this compound has not been identified.[2] For research purposes, this compound is typically prepared via chemical synthesis, often as part of a racemic mixture of DL-canaline.[3][4]

Mechanism of Action: The Pyridoxal Phosphate "Trap"

The primary molecular target of both D- and L-canaline is a class of enzymes that rely on the cofactor pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. These PLP-dependent enzymes are crucial for a vast array of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids.

The biological activity of this compound stems from the irreversible inhibition of these enzymes. The mechanism proceeds as follows:

-

Entry into the Active Site: this compound, as a structural analog of ornithine, can enter the active site of enzymes that utilize ornithine or other similar amino acids as substrates. Ornithine aminotransferase (OAT) is a prime example.[5][6]

-

Oxime Formation: The aminooxy group of this compound reacts with the aldehyde group of the enzyme-bound PLP cofactor. This reaction forms a stable oxime covalent bond.[5][6]

-

Irreversible Inhibition: The formation of this oxime adduct effectively sequesters the PLP cofactor, rendering the enzyme catalytically inactive. This process is often referred to as "suicide inhibition" because the enzyme's own catalytic mechanism is co-opted to activate the inhibitor.[5][6]

Caption: Comparative inhibitory activity of D- and L-canaline.

Cytotoxicity and Therapeutic Potential: A Realm of Speculation

While L-canaline has garnered attention for its potential as an antineoplastic agent, there is a conspicuous absence of data on the cytotoxicity of this compound. [2]Searches for IC50 values of this compound against various cell lines have not yielded specific results. This lack of data prevents a thorough assessment of its potential therapeutic applications or its toxicological profile.

Given its significantly lower inhibitory activity against key metabolic enzymes compared to L-canaline, it is plausible that this compound exhibits lower cytotoxicity. However, without direct experimental evidence, this remains speculative. The development of this compound as a therapeutic agent is unlikely, given the superior potency of its L-enantiomer.

Experimental Protocols for the Study of this compound

The investigation of this compound's biological activity necessitates robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of DL-Canaline

Protocol for DL-Canaline Synthesis [3]

-

Reaction of Ethyl N-hydroxyacetimidate and Acrolein: React ethyl N-hydroxyacetimidate with acrolein to form ethyl N-[3-oxopropoxy]acetimidate.

-

Conversion to Nitrile: Convert the reaction product from step 1 into the corresponding nitrile.

-

Hydantoin Derivative Formation: Form the hydantoin derivative of DL-canaline from the nitrile.

-

Alkaline Hydrolysis: Perform alkaline hydrolysis of the hydantoin derivative to yield the free amino acid, DL-canaline (2-amino-4-aminooxypropionic acid).

Note: For stereospecific studies, chiral separation of the resulting DL-canaline mixture would be necessary.

Ornithine Aminotransferase (OAT) Inhibition Assay

This protocol describes a continuous, coupled spectrophotometric assay to measure the inhibition of OAT by this compound. [7] Materials:

-

Purified Ornithine Aminotransferase (OAT)

-

This compound (or DL-canaline) solution of known concentration

-

L-ornithine

-

α-ketoglutarate

-

Pyridoxal 5'-phosphate (PLP)

-

Pyrroline 5-carboxylate reductase 1 (PYCR1)

-

NADH

-

Potassium pyrophosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Assay Mixture: In a microplate well, prepare an assay mixture containing 100 mM potassium pyrophosphate buffer (pH 8.0), 10 mM α-ketoglutarate, 0.4 mM NADH, and 0.025 mM PLP.

-

Pre-incubation with Inhibitor: Add varying concentrations of this compound to the assay mixture. Include a control with no inhibitor. Pre-incubate the plate at 37°C for 10-15 minutes to allow for the interaction between OAT and this compound.

-

Initiate Reaction: Add 20 mM L-ornithine, 1 µL of PYCR1 (0.5 mg/mL), and 1 µL of OAT (1 mg/mL) to each well to start the reaction.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 5 seconds for 30 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the percentage of inhibition for each this compound concentration relative to the control. If desired, calculate the IC50 value.

Caption: Workflow for the OAT inhibition assay.

Cell Viability (Cytotoxicity) Assay

This protocol outlines a general method for assessing the cytotoxicity of this compound on a given cell line using an MTS assay. [8][9] Materials:

-

Human cell line of interest (e.g., L929 fibroblasts)

-

This compound solution of known concentration

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin solution

-

MTS reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a humidified incubator.

-

Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity.

-

Incubation: Incubate the cells with this compound for different time points (e.g., 24, 48, and 72 hours).

-

MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure Absorbance: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Conclusion and Future Directions

The biological significance of this compound is primarily defined by its role as a stereospecific, slow-acting inhibitor of pyridoxal phosphate-dependent enzymes. Its reduced potency compared to L-canaline underscores the importance of stereochemistry in molecular interactions within biological systems. While its direct therapeutic applications appear limited, the study of this compound provides valuable insights into the structure-activity relationships of enzyme inhibitors and the stereochemical tolerance of enzyme active sites.

Future research should focus on obtaining quantitative kinetic data, such as the inhibitory constant (Ki), for this compound's interaction with various PLP-dependent enzymes. Furthermore, comprehensive cytotoxicity studies are warranted to complete its biological profile. Such data would not only fill a significant gap in our knowledge but also refine our understanding of this enigmatic D-amino acid analog.

References

-

Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical Journal, 268(2), 409–414. [Link]

-

Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of Two Inactivators of Ornithine Aminotransferase. Biochemical Journal, 268(2), 409-414. [Link]

-

Inhibition of OAT by L-and DL-canaline: effects of L-ornithine. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Rosenthal, G. A., & Thomas, D. (1984). Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline. Analytical Biochemistry, 140(1), 246–249. [Link]

-

Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. Journal of Biochemistry, 83(1), 201–206. [Link]

-

Armstrong, D. W., & Berthod, A. (2023). Occurrence of D-amino acids in natural products. Natural Product Reports, 13(1), 47. [Link]

-

Shah, S. A., Shen, B. W., & Brünger, A. T. (1997). Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition. Structure, 5(8), 1067–1075. [Link]

-

Nyberg, D. D., & Christensen, B. E. (1961). The Synthesis of DL-Canaline, DL-Canavanine and Related Compounds. Journal of the American Chemical Society, 83(5), 1222–1224. [Link]

-

Enzyme inhibitors. (n.d.). Retrieved January 14, 2026, from [Link]

-

Inhibitory constant (Ki). (n.d.). Canadian Society of Pharmacology and Therapeutics (CSPT). Retrieved January 14, 2026, from [Link]

-

Baptist, N. G. (1954). Essential Amino-acids of some Common Tropical Legumes and Cereals. British Journal of Nutrition, 8(3), 218–224. [Link]

-

Cho, Y. R., Kim, H. G., & Kim, H. (2014). Two continuous coupled assays for ornithine-δ-aminotransferase. BMB reports, 47(10), 573–577. [Link]

-

CANALINE, D-. (n.d.). GSRS. Retrieved January 14, 2026, from [Link]

-

Fagg, G. E., & Werman, R. (1981). Ornithine aminotransferase, an important glutamate-metabolizing enzyme at the crossroads of multiple metabolic pathways. Neuroscience, 6(12), 2567-2575. [Link]

-

Bodrumlu, E., & Tunga, U. (2011). Cytotoxicity of 5 endodontic sealers on L929 cell line and human dental pulp cells. International Endodontic Journal, 44(7), 648–653. [Link]

-

Al-Anazi, M., & Al-Ghamdi, S. (2023). Common Beans as a Source of Amino Acids and Cofactors for Collagen Biosynthesis. Nutrients, 15(21), 4586. [Link]

-

Willershausen, B., Marroquín, B. B., Schäfer, D., & Schulze, R. (2000). Cytotoxicity of root canal filling materials to three different human cell lines. Journal of endodontics, 26(12), 703–707. [Link]

-

Cho, Y. R., Kim, H. G., & Kim, H. (2014). Two continuous coupled assays for ornithine-δ-aminotransferase. BMB Reports, 47(10), 573-577. [Link]

-

Bodrumlu, E., & Tunga, U. (2011). Cytotoxicity of 5 endodontic sealers on L929 cell line and human dental pulp cells. International endodontic journal, 44(7), 648–653. [Link]

-

Content of amino acids and minerals in selected sorts of legumes. (2017). ResearchGate. [Link]

-

The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. (n.d.). EBM Consult. Retrieved January 14, 2026, from [Link]

-

Duggleby, R. G. (1982). A quick method for the determination of inhibition constants. The Biochemical journal, 203(2), 473–475. [Link]

-

Tarselli, M. A., Raehal, K. M., Brasher, A. K., Streicher, J. M., Groer, C. E., Cameron, M. D., Bohn, L. M., & Micalizio, G. C. (2011). Synthesis of conolidine, a potent non-opioid analgesic for tonic and persistent pain. Nature chemistry, 3(6), 449–453. [Link]

-

Legume. (2024, January 12). In Wikipedia. [Link]

-

Chen, Y.-H., Chen, Y.-L., & Lu, M.-C. (2022). Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. Molecules, 27(13), 4226. [Link]

-

Cannella, V., Altomare, R., Chiaramonte, G., Di Bella, S., & Piva, E. (2019). Cytotoxicity Evaluation of Endodontic Pins on L929 Cell Line. BioMed Research International, 2019, 8594324. [Link]

-

Ghasemi, Y., & Mohammadi-Sichani, M. (2012). Cytotoxicity evaluation of three resin-based sealers on an L929 cell line. Dental research journal, 9(3), 273–278. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Occurrence of D-amino acids in natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiochemical synthesis of DL-canaline and the colorimetric assay of canaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity of 5 endodontic sealers on L929 cell line and human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Canaline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of non-proteinogenic amino acids, D-canaline emerges as a molecule of significant interest due to its potent biological activity as an inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental biochemistry, synthesis, purification, and analytical characterization, as well as its mechanism of action and potential therapeutic applications. The methodologies presented herein are designed to be self-validating, providing a robust framework for the scientific exploration of this fascinating molecule.

Introduction to this compound

This compound, or (2S)-2-amino-4-(aminooxy)butanoic acid, is a non-proteinogenic amino acid and a structural analog of L-ornithine.[1] It is naturally found in certain legumes as a metabolic byproduct of L-canavanine, which is hydrolyzed by the enzyme arginase.[2] The defining structural feature of this compound is the replacement of the terminal methylene group in ornithine with an oxygen atom, forming an aminooxy functional group. This seemingly subtle modification confers upon this compound its potent and often irreversible inhibitory activity against a range of PLP-dependent enzymes, most notably ornithine aminotransferase (OAT).[3][4]

The L-enantiomer, L-canaline, is the naturally occurring form and generally exhibits greater biological activity. However, the D-enantiomer also demonstrates significant inhibitory effects, highlighting a degree of stereochemical flexibility in its interaction with target enzymes.[3] This guide will primarily focus on the properties and applications of this compound, while also providing context with its L-enantiomer where relevant.

Biosynthesis and Chemical Synthesis of this compound

Enzymatic Biosynthesis of L-Canaline

The natural production of L-canaline occurs in leguminous plants that synthesize L-canavanine. The biosynthetic pathway is a straightforward enzymatic hydrolysis reaction catalyzed by arginase.

Caption: Enzymatic conversion of L-canavanine to L-canaline and urea by arginase.

Protocol 1: Enzymatic Synthesis of L-Canaline from L-Canavanine

This protocol outlines the laboratory-scale enzymatic synthesis of L-canaline using commercially available arginase.

Materials:

-

L-canavanine sulfate

-

Bovine liver arginase (EC 3.5.3.1)

-

Manganese chloride (MnCl₂)

-

Tris-HCl buffer (50 mM, pH 9.5)

-

Hydrochloric acid (HCl), 1 M

-

Dowex 50W-X8 cation-exchange resin (H⁺ form)

-

Ammonium hydroxide (NH₄OH), 2 M

Procedure:

-

Arginase Activation: Prepare a 10 mM MnCl₂ solution in 50 mM Tris-HCl buffer (pH 7.5). Dissolve arginase in this solution to a final concentration of 1 mg/mL and incubate at 37°C for 30 minutes to activate the enzyme.

-

Reaction Setup: Dissolve L-canavanine sulfate in 50 mM Tris-HCl buffer (pH 9.5) to a final concentration of 50 mM.

-

Enzymatic Reaction: Add the activated arginase solution to the L-canavanine solution to a final enzyme concentration of 0.1 mg/mL. Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

-

Reaction Quenching: Stop the reaction by adding 1 M HCl to adjust the pH to approximately 2. This will precipitate the enzyme.

-

Enzyme Removal: Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet the precipitated enzyme. Collect the supernatant.

-

Purification by Ion-Exchange Chromatography: a. Load the supernatant onto a column packed with Dowex 50W-X8 resin (H⁺ form) pre-equilibrated with deionized water. b. Wash the column with 3-5 column volumes of deionized water to remove urea and other uncharged or anionic components. c. Elute L-canaline from the column using 2 M NH₄OH. d. Collect fractions and monitor for the presence of L-canaline using a suitable method (e.g., colorimetric assay or TLC).

-

Final Product Preparation: Pool the fractions containing L-canaline and remove the ammonia by rotary evaporation under reduced pressure. The resulting solid can be further purified by recrystallization from an ethanol/water mixture.

Chemical Synthesis of DL-Canaline

Several synthetic routes for DL-canaline have been reported. A common approach involves the synthesis from L-homoserine or L-methionine. The following is a generalized protocol based on a convergent synthesis strategy.

Sources

A Technical Guide to the Enzyme Inhibition Mechanism of L-Canaline

A Note on Stereochemistry: This guide focuses on L-canaline , the naturally occurring and biologically active enantiomer. While D-canaline can exhibit some activity, it is significantly less potent than its L-counterpart.[1][2] The vast body of research centers on L-canaline, making it the relevant subject for a technical discussion on this potent enzyme inhibitor.

Introduction: The Subtle Saboteur

Found within certain leguminous plants, L-canaline [L-2-amino-4-(aminooxy)butyric acid] is a non-proteinogenic amino acid that serves as a powerful defensive antimetabolite.[3] Its potent toxicity to insects and other herbivores stems from its remarkable ability to disrupt fundamental cellular processes. At the heart of its activity lies a precise and devastatingly effective mechanism: the targeted inactivation of a crucial class of enzymes known as Pyridoxal 5'-phosphate (PLP)-dependent enzymes.[3][4]

As a structural analogue of L-ornithine, L-canaline gains entry into the active sites of enzymes that would normally process ornithine or other amino acids.[3] However, its unique aminooxy functionality sets the stage for an irreversible chemical reaction that sequesters the enzyme's vital cofactor, leading to complete and permanent shutdown of its catalytic activity. This guide provides an in-depth examination of this mechanism, the experimental methodologies used to validate it, and its broader implications for researchers in biochemistry and drug development.

Part 1: The Target — The Indispensable Role of Pyridoxal 5'-Phosphate (PLP)

To understand L-canaline's inhibitory action, one must first appreciate the function of its target. Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is one of nature's most versatile cofactors.[5] It is essential for the catalysis of a wide array of reactions in amino acid metabolism, including transamination, decarboxylation, and racemization.[5][6][7]

PLP-dependent enzymes function through the formation of a Schiff base (an internal aldimine) between the aldehyde group of PLP and a lysine residue in the enzyme's active site.[6][8] During catalysis, the substrate's amino group displaces the lysine, forming a new Schiff base (an external aldimine) with the PLP.[6][9] The pyridine ring of PLP then acts as an "electron sink," stabilizing carbanionic intermediates that are critical for the reaction to proceed.[6][7] This entire process is a dynamic, reversible cycle. L-canaline hijacks this machinery, turning a reversible process into a terminal one.

Part 2: The Mechanism of Irreversible Inhibition

The inhibitory power of L-canaline is derived from the nucleophilic character of its terminal aminooxy group (-O-NH₂). This group has a much greater affinity for the aldehyde carbon of PLP than a standard amino group. The mechanism can be dissected into a single, decisive step.

Covalent Adduct Formation: The Oxime Trap

Unlike a typical substrate, which forms a reversible Schiff base, L-canaline's aminooxy group attacks the PLP aldehyde to form a highly stable oxime .[3][10][11][12] This reaction is essentially irreversible under physiological conditions.[4][11]

-

Entry into the Active Site: As an ornithine analogue, L-canaline is recognized and binds to the active site of PLP-dependent enzymes, particularly those involved in ornithine metabolism like Ornithine Aminotransferase (OAT).[12]

-

Nucleophilic Attack: The terminal oxygen of the aminooxy group performs a nucleophilic attack on the electrophilic carbon of the PLP aldehyde (which is typically present as an internal aldimine with a lysine residue).

-

Formation of a Stable Oxime: This attack leads to the formation of a covalent C=N-O bond, creating an L-canaline-PLP oxime adduct.[1][3][10][12] This structure is exceptionally stable, effectively sequestering the PLP cofactor and rendering the enzyme permanently inactive.

The crystal structure of human ornithine aminotransferase complexed with L-canaline has provided definitive proof of this mechanism, showing the covalent oxime linkage to the PLP cofactor within the enzyme's active site.[12][13]

Caption: Mechanism of L-canaline irreversible inhibition.

Part 3: Experimental Validation and Characterization

The mechanism of L-canaline inhibition is not merely theoretical; it is substantiated by a suite of robust biochemical and biophysical techniques. Each protocol serves to validate a specific aspect of the proposed mechanism.

Protocol 1: In Vitro Enzyme Kinetic Analysis

Causality: Kinetic studies are essential to quantify the potency and determine the nature of the inhibition (e.g., reversible vs. irreversible, time-dependence). For an irreversible inhibitor like L-canaline, standard Michaelis-Menten analysis is insufficient. Instead, we measure the rate of inactivation (kinact) and the inhibitor affinity (Ki). The ratio kinact/Ki serves as the second-order rate constant that defines the inhibitor's efficiency.[14]

Step-by-Step Methodology:

-

Enzyme Preparation: Purify the target PLP-dependent enzyme (e.g., Ornithine Aminotransferase) to homogeneity. Determine its concentration and baseline specific activity.

-

Assay Setup: Prepare a continuous or discontinuous spectrophotometric assay to monitor the enzyme's activity by measuring product formation or substrate depletion.[15]

-

Time-Dependent Inactivation:

-

Pre-incubate the enzyme at a fixed concentration with various concentrations of L-canaline in a reaction buffer at a constant temperature (e.g., 37°C).

-

At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot from each incubation mixture.

-

Immediately dilute the aliquot into a reaction mixture containing a saturating concentration of the substrate to initiate the reaction and measure the residual enzyme activity. The dilution effectively stops the inactivation process.

-

-

Data Analysis:

-

For each L-canaline concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line yields the apparent rate of inactivation (kobs).

-

Plot the calculated kobs values against the corresponding L-canaline concentrations. Fitting this data to a hyperbolic equation allows for the determination of the maximal rate of inactivation (kinact) and the inhibition constant (Ki).

-

Caption: Workflow for kinetic analysis of irreversible inhibition.

Protocol 2: Spectroscopic Confirmation of the PLP-Canaline Adduct

Causality: The PLP cofactor has a distinct UV-visible absorbance spectrum. The formation of the internal aldimine (PLP-lysine) and the external aldimine (PLP-substrate) each produce characteristic spectral shifts. Formation of the L-canaline-PLP oxime also results in a unique, stable spectral signature, providing direct evidence of the covalent adduct.[10][11]

Step-by-Step Methodology:

-

Sample Preparation: Prepare the purified holoenzyme (enzyme with PLP bound) in a suitable buffer within a quartz cuvette.

-

Baseline Spectrum: Record the UV-visible absorbance spectrum of the native holoenzyme (typically from 300-500 nm). The internal PLP-lysine aldimine often has a peak around 420 nm.[16]

-

Titration with L-Canaline: Add a stoichiometric amount of L-canaline to the cuvette.

-

Time-Course Monitoring: Record spectra at regular intervals after the addition of L-canaline.

-

Spectral Analysis: Observe the time-dependent decrease of the native aldimine peak and the concomitant appearance of a new, stable peak at a different wavelength (e.g., around 325 nm), which corresponds to the formation of the PLP-canaline oxime adduct.[10][11][16] This provides direct, real-time evidence of the chemical reaction in the active site.

Quantitative Data Summary

L-canaline exhibits potent inhibitory activity against a range of PLP-dependent enzymes, with a particular potency for ornithine aminotransferase.

| Enzyme Target | Organism | Inhibition Type | Key Kinetic Parameter | Reference |

| Ornithine Aminotransferase | Rat Liver | Irreversible | - | [10][11] |

| Aspartate Aminotransferase | Pig Heart | Reversible, Noncompetitive | Ki = 1.7 x 10-4 M | [10][11] |

| Alanine Aminotransferase | Porcine Heart | Irreversible | 55% inhibition at 10-7 M | [1] |

Part 4: Implications and Broader Significance

-

As a Research Tool: The irreversible and specific nature of L-canaline's inhibition of certain enzymes makes it an invaluable tool for studying metabolic pathways.[4] By selectively knocking out a specific enzyme's function, researchers can elucidate its role in cellular metabolism.

-

Toxicology and Natural Defense: L-canaline is a key component of the chemical defense system of certain plants. Its mechanism highlights a sophisticated evolutionary strategy to deter herbivores by targeting a universally essential enzyme cofactor.

-

Drug Development: The principle of irreversible inhibition through covalent bond formation is a powerful strategy in modern drug design.[14] While L-canaline itself is too broadly toxic for therapeutic use, its mechanism serves as a blueprint.[12] For example, understanding how it targets OAT, an enzyme implicated in the growth of hepatocellular carcinoma, can inform the design of more selective inhibitors for cancer therapy.[12] L-canaline has also demonstrated antineoplastic activity against human pancreatic cancer cells.[3]

Conclusion

The mechanism of action of L-canaline is a classic example of potent, irreversible enzyme inhibition. By acting as a structural mimic of a natural substrate, it gains access to the enzyme's catalytic machinery. It then employs its unique aminooxy functionality to execute a single, decisive chemical reaction: the formation of a stable oxime with the essential PLP cofactor. This covalent modification permanently inactivates the enzyme, leading to downstream metabolic disruption. Validated through kinetic, spectroscopic, and structural studies, this mechanism not only explains the toxicity of L-canaline but also provides fundamental insights for enzymologists and a valuable paradigm for drug development professionals.

References

-

Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of Inhibition of Ornithine Aminotransferase by L-Canaline. The Journal of Biochemistry. Available at: [Link]

-

Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. PubMed. Available at: [Link]

-

Popper, H., & Jakab, L. (2021). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. MDPI. Available at: [Link]

-

Silverman, R. B., & Nan, F. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. National Institutes of Health (NIH). Available at: [Link]

-

Rosenthal, G. A. (1997). L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants. PubMed. Available at: [Link]

-

Berge, M. A., & Rosenthal, G. A. (1991). Structure-activity studies of L-canaline-mediated inhibition of porcine alanine aminotransferase. PubMed. Available at: [Link]

-

Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. National Institutes of Health (NIH). Available at: [Link]

-

Rahiala, E. L., et al. (1971). Inhibition of pyridoxal enzymes by L-canaline. PubMed. Available at: [Link]

-

GlpBio. L-Canaline | aminotransferases inhibitor. GlpBio. Available at: [Link]

-

Miller, O. K., et al. (2022). Mechanistic and structural insights into a divergent PLP-dependent L-enduracididine cyclase from a toxic cyanobacterium. National Institutes of Health (NIH). Available at: [Link]

-

Rosenthal, G. A. (1974). Preparation and some physico-chemical properties of L-canaline. Semantic Scholar. Available at: [Link]

-

LibreTexts Chemistry. (2024). Pyridoxal Phosphate (Vitamin B6). Chemistry LibreTexts. Available at: [Link]

-

Eliot, A. C., & Kirsch, J. F. (2018). Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products. Royal Society of Chemistry. Available at: [Link]

-

MIT OpenCourseWare. (2017). PLP (Pyridoxal Phosphate) Reactions. YouTube. Available at: [Link]

-

Cui, M., et al. (2019). Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion. PubMed Central. Available at: [Link]

-

Westin, J. Inhibition - Enzymes - MCAT Content. Jack Westin. Available at: [Link]

-

Shah, S. A., Shen, B. W., & Brunger, A. T. (1997). Human ornithine aminotransferase complexed with L-canaline and gabaculine: Structural basis for substrate recognition. ResearchGate. Available at: [Link]

-

Tipton, K., & McDonald, A. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]

-

Boyko, K. M., et al. (2021). From Structure to Function: Analysis of the First Monomeric Pyridoxal-5′-Phosphate-Dependent Transaminase from the Bacterium Desulfobacula toluolica. MDPI. Available at: [Link]

-

Bawn, M., et al. (2013). The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations. PubMed Central. Available at: [Link]

-

Adamek, J., et al. (2013). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central. Available at: [Link]

-

Sweeny, J. R., & Dorer, M. L. (1975). Kinetics of irreversible enzyme inhibition by an unstable inhibitor (Short Communication). PubMed Central. Available at: [Link]

Sources

- 1. Structure-activity studies of L-canaline-mediated inhibition of porcine alanine aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-canaline: a potent antimetabolite and anti-cancer agent from leguminous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Pyridoxal phosphate-dependent reactions in the biosynthesis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Catalytic Roles of Coenzyme Pyridoxal-5′-phosphate (PLP) in PLP-dependent Enzymes: Reaction Pathway for Methionine-γ-lyase-catalyzed L-methionine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The Pyridoxal 5′-Phosphate (PLP)-Dependent Enzyme Serine Palmitoyltransferase (SPT): Effects of the Small Subunits and Insights from Bacterial Mimics of Human hLCB2a HSAN1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]